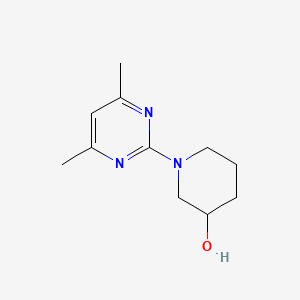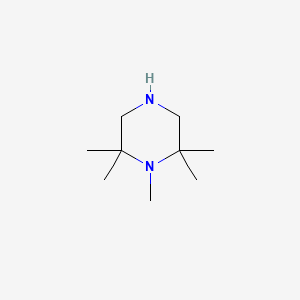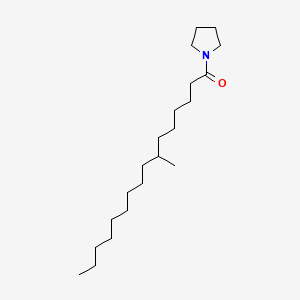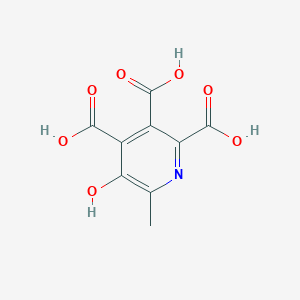![molecular formula C12H19Cl2NO B13958861 2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13958861.png)
2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(8-(chloromethyl)-2-azaspiro[45]decan-2-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a spirocyclic amine with a chloromethylating agent, followed by chlorination and subsequent acylation to introduce the ethanone moiety. The reaction conditions often require the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(8-methyl-2-azaspiro[4.5]decan-2-yl)ethanone
- 2-Chloro-1-(8-ethyl-2-azaspiro[4.5]decan-2-yl)ethanone
Uniqueness
2-Chloro-1-(8-(chloromethyl)-2-azaspiro[45]decan-2-yl)ethanone is unique due to its specific spirocyclic structure and the presence of multiple reactive sites
Propriétés
Formule moléculaire |
C12H19Cl2NO |
|---|---|
Poids moléculaire |
264.19 g/mol |
Nom IUPAC |
2-chloro-1-[8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl]ethanone |
InChI |
InChI=1S/C12H19Cl2NO/c13-7-10-1-3-12(4-2-10)5-6-15(9-12)11(16)8-14/h10H,1-9H2 |
Clé InChI |
QAAHKYAOKDCXNO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CCl)CCN(C2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13958828.png)
![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)

![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)

![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)
